molecular formula C14H20N2O B13491635 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde

2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde

Cat. No.: B13491635
M. Wt: 232.32 g/mol
InChI Key: JVFFTLJEJUHSRR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C14H20N2O. It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include 2,5-dimethyl-4-(4-methylpiperazin-1-yl)benzoic acid (oxidation), 2,5-dimethyl-4-(4-methylpiperazin-1-yl)benzyl alcohol (reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethyl groups and the piperazine ring allows for versatile chemical reactivity and potential biological activity .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2,5-dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde

InChI

InChI=1S/C14H20N2O/c1-11-9-14(12(2)8-13(11)10-17)16-6-4-15(3)5-7-16/h8-10H,4-7H2,1-3H3

InChI Key

JVFFTLJEJUHSRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCN(CC2)C)C)C=O

Origin of Product

United States

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